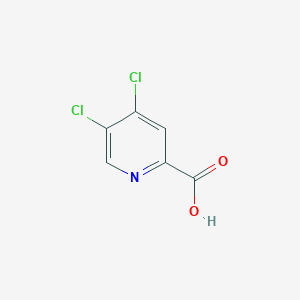

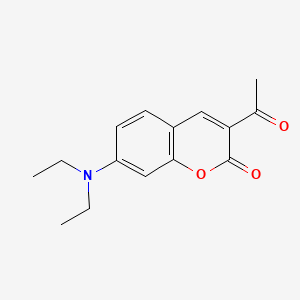

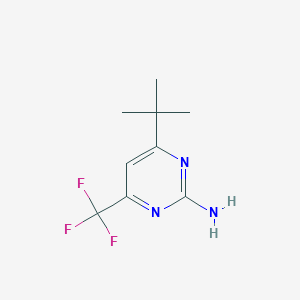

![molecular formula C13H17NO3 B1331766 3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid CAS No. 312317-36-5](/img/structure/B1331766.png)

3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves reactions between different aminobenzoic acids and other chemical reagents. For instance, 2-aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to afford new classes of unnatural amino acids . Another example is the synthesis of organotin carboxylates of 2-(2,3-dimethylphenyl)aminobenzoic acid, which was characterized using various spectroscopic methods . These methods could potentially be adapted for the synthesis of "3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of 2-amino-3-methylbenzoic acid was determined to be monoclinic with specific unit cell parameters . Similarly, the molecular structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was confirmed by X-ray analysis . These studies provide a foundation for understanding the molecular structure of "3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid."

Chemical Reactions Analysis

The papers describe various chemical reactions involving aminobenzoic acids. For instance, the Gewald product of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates underwent an oxidation–aromatization reaction to yield the corresponding alkyl 2-aminobenzo[b]thiophene-3-carboxylate . Additionally, the reactions of aminobenzoic acids with acetylenic nitriles resulted in the formation of different compounds depending on the specific aminobenzoic acid used . These reactions could be relevant to the chemical behavior of "3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. Infrared and NMR spectral analyses, along with computational studies, were performed on 2-amino-3-methylbenzoic acid to understand its properties . The organotin carboxylates of 2-(2,3-dimethylphenyl)aminobenzoic acid were screened for their antimicrobial activity, showing high activity against various bacteria and fungi . These studies can provide a comparative basis for predicting the properties of "3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid."

Aplicaciones Científicas De Investigación

- Cancer Research

- Application : Newly synthesized derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester selectively inhibit the proliferation of colon cancer cells .

- Methods : A series of 24 compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .

- Results : Out of 24 compounds, 12 compounds showed inhibitory actions on HCT-116 cells. The IC50 values were in between 0.12 mg mL−1 to 0.81 mg mL−1 .

-

Synthesis of Drugs, Insecticides, and Herbicides

-

Formation of Aggregates

- Application : A novel non-natural synthetic amino acid, which may have a similar structure, has been shown to form aggregates .

- Methods : The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination . Dynamic Light Scattering (DLS) analysis was used to demonstrate its ability to form aggregates .

- Results : The compound was found to form aggregates with an average size of 391 nm .

-

Synthesis of Drugs, Insecticides, and Herbicides

-

Formation of Aggregates

- Application : A novel non-natural synthetic amino acid, which may have a similar structure, has been shown to form aggregates .

- Methods : The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination . Dynamic Light Scattering (DLS) analysis was used to demonstrate its ability to form aggregates .

- Results : The compound was found to form aggregates with an average size of 391 nm .

Propiedades

IUPAC Name |

3-(2,2-dimethylpropanoylamino)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-8-9(11(15)16)6-5-7-10(8)14-12(17)13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGHRGHYWNJOPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357851 |

Source

|

| Record name | STK156233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid | |

CAS RN |

312317-36-5 |

Source

|

| Record name | STK156233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B1331713.png)

![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)